NC9 vs. VA4: Comparative Inhibitory Efficiency and Cellular Efficacy in TG2 Inhibition
In enzymatic assays measuring TG2 inhibition, NC9 exhibits a kinact/KI value of 76.4 × 10^3 M^-1 min^-1, whereas the structurally optimized derivative VA4 shows a higher kinact/KI of 107 × 10^3 M^-1 min^-1. However, in cellular proliferation assays using SCC-13 cancer stem cells, NC9 demonstrates superior potency compared to VA4, indicating that enzymatic potency does not directly translate to cellular efficacy [1].
| Evidence Dimension | TG2 Inhibitory Efficiency and Cellular Proliferation |
|---|---|
| Target Compound Data | kinact/KI = 76.4 × 10^3 M^-1 min^-1; superior cellular potency in SCC-13 cells |
| Comparator Or Baseline | VA4: kinact/KI = 107 × 10^3 M^-1 min^-1; less potent in SCC-13 proliferation |
| Quantified Difference | VA4 has 1.4-fold higher enzymatic efficiency, but NC9 is more potent in cellular assays |
| Conditions | Enzymatic assay with 100 μM AL5 and human TG2; cellular proliferation assay with SCC-13 cells |
Why This Matters
This data demonstrates that enzymatic efficiency does not always correlate with cellular activity, making NC9 the preferred choice for certain cell-based cancer stem cell studies despite the availability of compounds with higher biochemical potency.
- [1] Akbar A, McNeil NMR, Albert MR, et al. Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase. Journal of Medicinal Chemistry. 2017;60(18):7910-7927. View Source
